(Z)-hexacos-18-enoic acid

Description

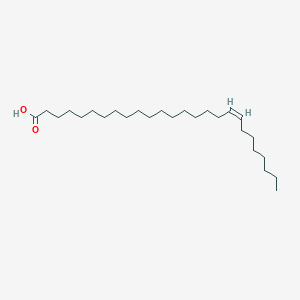

(Z)-Hexacos-18-enoic acid is a monounsaturated very-long-chain fatty acid (VLCFA) with a 26-carbon backbone and a cis-configured double bond at position 18. Its molecular formula is C₂₆H₅₀O₂, and its molecular weight is 396.69 g/mol (inferred from the saturated analog hexacosanoic acid, C₂₆H₅₂O₂, which has a molecular weight of 396.69 g/mol ). The Z (cis) configuration introduces a kink in the hydrocarbon chain, reducing intermolecular packing efficiency compared to saturated analogs. This structural feature lowers its melting point and enhances membrane fluidity in biological systems.

Properties

CAS No. |

128065-63-4 |

|---|---|

Molecular Formula |

C26H50O2 |

Molecular Weight |

394.7 g/mol |

IUPAC Name |

(Z)-hexacos-18-enoic acid |

InChI |

InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h8-9H,2-7,10-25H2,1H3,(H,27,28)/b9-8- |

InChI Key |

CQRBYMVSSMZBEU-UHFFFAOYSA-N |

SMILES |

CCCCCCCC=CCCCCCCCCCCCCCCCCC(=O)O |

Isomeric SMILES |

CCCCCCC/C=C\CCCCCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCC=CCCCCCCCCCCCCCCCCC(=O)O |

Synonyms |

18-hexacosenoic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Saturated Analog: Hexacosanoic Acid

Hexacosanoic acid (C₂₆H₅₂O₂) is the saturated counterpart of (Z)-hexacos-18-enoic acid. Key differences include:

- Melting Point: Hexacosanoic acid has a high melting point of 88.5°C due to efficient packing of linear chains , whereas the cis double bond in (Z)-hexacos-18-enoic acid likely reduces this to <60°C (inferred from shorter-chain cis-unsaturated acids).

- Solubility : Both compounds are insoluble in water, but the unsaturated variant may exhibit slightly better miscibility in organic solvents.

- Biological Role : Saturated VLCFAs are structural components of ceramides and myelin sheaths , while unsaturated VLCFAs may modulate membrane fluidity or signaling pathways.

Shorter-Chain Unsaturated Analogs: 13Z-Octadecenoic Acid

13Z-Octadecenoic acid (cis-18:1n-5, C₁₈H₃₄O₂) shares a cis double bond but has a shorter 18-carbon chain. Key distinctions:

- Molecular Weight: 282.47 g/mol vs. 396.69 g/mol for (Z)-hexacos-18-enoic acid .

- Double Bond Position: The 13th position in 13Z-octadecenoic acid vs. the 18th in (Z)-hexacos-18-enoic acid. This positional difference affects lipid packing and enzymatic recognition.

- Biological Context: 13Z-Octadecenoic acid is linked to metabolic processes and biomarker studies , whereas VLCFAs like (Z)-hexacos-18-enoic acid are associated with specialized tissues (e.g., brain, skin).

Oxidized Derivatives: 9(S)-HPOT and 13(S)-HODE

Compounds such as 9(S)-HPOT (C₁₈H₃₀O₄) and 13(S)-HODE (C₁₈H₃₂O₃) are oxidized derivatives of linoleic acid . Comparison highlights:

- Functional Groups: These compounds feature hydroperoxy or hydroxy groups, increasing polarity and reactivity compared to (Z)-hexacos-18-enoic acid.

- Biological Activity: 9(S)-HPOT and 13(S)-HODE are mediators in oxidative stress and inflammation , while (Z)-hexacos-18-enoic acid likely serves structural or regulatory roles.

Hydroxylated Analogs: 18-Hydroxyeicosatetraenoic Acid (18-HETE)

18-HETE (C₂₀H₃₂O₃) is a 20-carbon eicosanoid with a hydroxyl group and four double bonds . Contrasts include:

- Chain Length and Functionalization : 18-HETE is shorter but highly unsaturated and hydroxylated, enhancing its role in vasoregulation and signaling .

- Physicochemical Properties: The hydroxyl group increases water solubility compared to (Z)-hexacos-18-enoic acid.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Thermal Stability: Saturated VLCFAs like hexacosanoic acid dominate in environments requiring rigidity (e.g., skin lipids) , while unsaturated analogs like (Z)-hexacos-18-enoic acid may support dynamic membranes in neural tissues.

- Enzymatic Specificity : Double bond position (e.g., 18 vs. 13) influences interactions with elongases and desaturases, affecting metabolic pathways .

- Oxidative Susceptibility: Unlike hydroperoxy/hydroxy derivatives , (Z)-hexacos-18-enoic acid’s lack of additional oxygenated groups reduces its role in redox signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.